molecular formula C20H19N3O2 B4429698 3-[(4-methoxyphenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

3-[(4-methoxyphenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No. B4429698
M. Wt: 333.4 g/mol
InChI Key: GZZSDOSAQLDACP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-methoxyphenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a synthetic compound that belongs to the class of indazoles. It has been extensively studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of 3-[(4-methoxyphenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is not fully understood. However, it has been suggested that the compound may act by inhibiting various enzymes and signaling pathways involved in the development and progression of diseases, such as cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation in animal models. It has also been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[(4-methoxyphenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one in lab experiments is its broad range of biological activities. It can be used in various assays to investigate its potential as a therapeutic agent for different diseases. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 3-[(4-methoxyphenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one. One of the areas of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the compound's potential as a therapeutic agent for other diseases, such as diabetes and cardiovascular diseases. Furthermore, the compound's mechanism of action needs to be further elucidated to identify potential targets for drug development. Finally, the compound's pharmacokinetics and toxicity need to be thoroughly evaluated to assess its safety and efficacy in humans.
In conclusion, this compound is a synthetic compound that has shown promising results in scientific research. Its potential applications in medicinal chemistry and drug discovery make it an interesting compound for further investigation. However, more research is needed to fully understand its mechanism of action, pharmacokinetics, and toxicity, and to identify its potential as a therapeutic agent for various diseases.

Scientific Research Applications

3-[(4-methoxyphenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. It has also been investigated for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

3-(4-methoxyanilino)-1-phenyl-6,7-dihydro-5H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-25-16-12-10-14(11-13-16)21-20-19-17(8-5-9-18(19)24)23(22-20)15-6-3-2-4-7-15/h2-4,6-7,10-13H,5,8-9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZSDOSAQLDACP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NN(C3=C2C(=O)CCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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